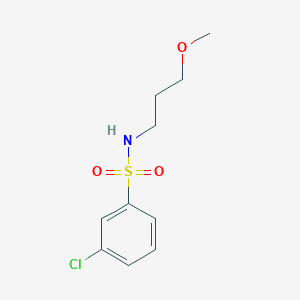

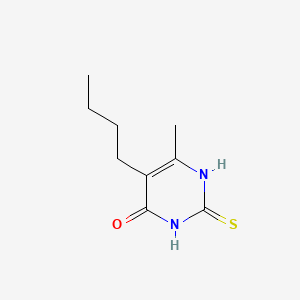

3-(Pentylthio)-4h-1,2,4-triazole

Vue d'ensemble

Description

The 1,2,4-triazole ring system is a versatile scaffold in medicinal chemistry, known for its presence in compounds with a variety of bioactivities, including antimicrobial, antiviral, and antitumor effects . The 3-(pentylthio)-4H-1,2,4-triazole is a derivative of the 1,2,4-triazole family, which is characterized by a pentylthio substituent at the 3-position of the triazole ring. This specific substitution pattern can potentially influence the biological activity of the molecule, as seen in other triazole derivatives that have been studied for their anticonvulsant, antimicrobial, and antituberculosis properties .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through a variety of methods. A general method for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines . Although the abstracts provided do not detail the synthesis of 3-(pentylthio)-4H-1,2,4-triazole specifically, the methodologies described could potentially be adapted for its synthesis. For example, the synthesis of some 3-(arylalkylthio)-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazole derivatives has been reported, which suggests that similar strategies could be employed for the synthesis of 3-(pentylthio)-4H-1,2,4-triazole .

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be characterized using various spectroscopic techniques. For instance, the structure of a related compound, 4-(4-methoxyphenethyl)-3,5-dimethyl-4H-1,2,4-triazole, was determined using IR, NMR, mass spectrometry, elemental analyses, and X-ray crystallography . These techniques could similarly be applied to determine the molecular structure of 3-(pentylthio)-4H-1,2,4-triazole.

Chemical Reactions Analysis

The chemical reactivity of 1,2,4-triazole derivatives can be quite diverse. For example, N-benzyl-1,2,3-triazoles can undergo debenzylation reactions . While this reaction pertains to the 1,2,3-triazole series, it indicates that the triazole ring can participate in various chemical transformations. The reactivity of the 3-(pentylthio)-4H-1,2,4-triazole would likely be influenced by the electron-donating pentylthio group, which could affect its participation in nucleophilic and electrophilic reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are influenced by their substituents. For instance, the synthesis and properties of 2-(4-R-5-(thiophene-2-ylmethyl)-4H-1,2,4-triazole-3-ylthio)acetate acids and their salts have been investigated, demonstrating the impact of different substituents on the triazole core . The presence of the pentylthio group in 3-(pentylthio)-4H-1,2,4-triazole would likely affect its solubility, melting point, and other physicochemical properties, which could be studied using techniques such as IR and NMR spectroscopy, as well as HPLC-MS for purity and individuality assessment .

Applications De Recherche Scientifique

Anticonvulsant Properties

- Anticonvulsant Activity: Triazoles, including 3-(Pentylthio)-4h-1,2,4-triazole, have been investigated for their anticonvulsant properties. A study highlighted the potential of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles as selective antagonists of strychnine-induced convulsions, indicating their use as potential antispastic agents. These compounds were found to function similarly to glycine receptor agonists, which could be beneficial in treating spasticity (Kane et al., 1994). Further studies have synthesized various triazole derivatives, such as 3-[[(substituted phenyl)methyl]thio]-4-alkyl/aryl-5-(4-aminophenyl)-4H-1,2,4-triazoles, and evaluated their anticonvulsant activity, revealing promising results in animal models (Küçükgüzel et al., 2004).

Antimicrobial and Antifungal Activity

- Antimicrobial Activity: Research has shown that triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, exhibit significant antimicrobial activities. A study synthesized 3-alkylthio-5-(2-pyridyl)-1,2,4-triazoles, demonstrating effective action against M. tuberculosis H37Rv, a pathogenic bacterial strain (Kubota et al., 1978).

- Antifungal Properties: Triazole analogues, including alkylthio derivatives like 3-(Pentylthio)-4h-1,2,4-triazole, have been evaluated for their antifungal properties. These derivatives have shown efficacy against candidiasis and aspergillosis, with certain derivatives exhibiting enhanced activity when hydrophilic groups are introduced into their structure (Miyauchi et al., 1996).

Corrosion Inhibition

- Protective Properties in Industrial Applications: The use of 4H-triazole derivatives, including 3-(Pentylthio)-4h-1,2,4-triazole, as corrosion inhibitors has been explored. These compounds have demonstrated high efficacy in preventing corrosion and dissolution of mild steel in acidic environments. The effectiveness of these inhibitors is dependent on their molecular structure and the nature of the substituents (Bentiss et al., 2007).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.

Orientations Futures

This involves discussing potential future research directions, such as new synthetic routes, potential applications, etc.

I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!

Propriétés

IUPAC Name |

5-pentylsulfanyl-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3S/c1-2-3-4-5-11-7-8-6-9-10-7/h6H,2-5H2,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDSWCAZMHZEBFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCSC1=NC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Pentylthio)-4h-1,2,4-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(benzyloxy)benzyl]-N-phenylamine](/img/structure/B1271831.png)

![5-[4-(diethylamino)phenyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1271832.png)